molecular formula C9H7FN2 B1461047 1-(3-fluorophenyl)-1H-pyrazole CAS No. 37649-86-8

1-(3-fluorophenyl)-1H-pyrazole

Cat. No. B1461047
CAS RN: 37649-86-8
M. Wt: 162.16 g/mol
InChI Key: ORJIQZLXMZCUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Fluorophenyl groups are phenyl groups (a ring of 6 carbon atoms) with a fluorine atom attached. Therefore, “1-(3-fluorophenyl)-1H-pyrazole” would be a compound where a 3-fluorophenyl group is attached to the 1 position of a pyrazole ring .


Synthesis Analysis

The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . The introduction of a fluorophenyl group would likely involve a subsequent step, possibly through a palladium-catalyzed cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of “1-(3-fluorophenyl)-1H-pyrazole” would be expected to feature a planar pyrazole ring, with the 3-fluorophenyl group extending from one of the carbon atoms. The exact geometry could be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations . The presence of the fluorophenyl group may influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-fluorophenyl)-1H-pyrazole” would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point could be influenced by the presence and position of the fluorophenyl group .

Scientific Research Applications

Application in Antimicrobial Research

  • Field : Medical and Pharmaceutical Research .
  • Summary : This compound has been synthesized and evaluated for its antimicrobial properties . It is a Schiff base derivative, a class of compounds known for their promising antimicrobial properties .
  • Methods : The compound was obtained through the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes . The antibacterial and antifungal activities of all synthesized compounds were tested .
  • Results : Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .

1-(3-Fluorophenyl)ethanone

  • Field : Organic Chemistry .
  • Summary : 1-(3-Fluorophenyl)ethanone is an organic compound with the molecular formula C8H7FO . It is used in the synthesis of various chemical compounds .
  • Methods : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
  • Results : The outcomes obtained would also depend on the specific synthesis pathway and the desired end product .

3-Fluoroamphetamine

  • Field : Pharmacology .
  • Summary : 3-Fluoroamphetamine is a stimulant drug from the amphetamine family which acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .
  • Methods : It is self-administered by mice to a similar extent to related drugs such as 4-fluoroamphetamine and 3-methylamphetamine .
  • Results : 3-Fluoroamphetamine often found its use as a designer drug in several studies to mimic the effects of illegal amphetamines . It has also appeared on the drug market for recreational use as an amphetamine alternative .

1-(3-Fluorophenyl)ethanone

  • Field : Organic Chemistry .
  • Summary : 1-(3-Fluorophenyl)ethanone is an organic compound with the molecular formula C8H7FO . It is used in the synthesis of various chemical compounds .
  • Methods : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
  • Results : The outcomes obtained would also depend on the specific synthesis pathway and the desired end product .

3-Fluoroamphetamine

  • Field : Pharmacology .
  • Summary : 3-Fluoroamphetamine is a stimulant drug from the amphetamine family which acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .
  • Methods : It is self-administered by mice to a similar extent to related drugs such as 4-fluoroamphetamine and 3-methylamphetamine .
  • Results : 3-Fluoroamphetamine often found its use as a designer drug in several studies to mimic the effects of illegal amphetamines . It has also appeared on the drug market for recreational use as an amphetamine alternative .

3’-fluoro-alpha-Pyrrolidinopropiophenone (hydrochloride)

  • Field : Pharmacology .
  • Summary : 3’-fluoro-alpha-PPP is a derivative of alpha-PPP, characterized by the addition of a fluorine group at the 3 position of the phenyl ring . The physiological and toxicological properties of this compound are not known .
  • Methods : This product is intended for forensic and research applications .
  • Results : The outcomes obtained would also depend on the specific synthesis pathway and the desired end product .

Safety And Hazards

The safety and hazards associated with a compound depend on its structure and properties. As a general rule, care should be taken when handling organic compounds, particularly those that are new or not well-studied .

Future Directions

The study and development of new pyrazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas . The synthesis and study of “1-(3-fluorophenyl)-1H-pyrazole” could contribute to this ongoing research.

properties

IUPAC Name

1-(3-fluorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJIQZLXMZCUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653284
Record name 1-(3-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-1H-pyrazole

CAS RN

37649-86-8
Record name 1-(3-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluorophenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(3-fluorophenyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-(3-fluorophenyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-(3-fluorophenyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-(3-fluorophenyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-(3-fluorophenyl)-1H-pyrazole

Citations

For This Compound
20
Citations
LP de Oliveira, DPB da Silva… - Chemical Biology & …, 2017 - Wiley Online Library
The molecular modification and synthesis of compounds is vital to discovering drugs with desirable pharmacological and toxicity profiles. In response to pyrazole compounds' antipyretic…
Number of citations: 20 onlinelibrary.wiley.com
AN Rodionov, AA Simenel, AA Korlyukov… - Journal of …, 2011 - Elsevier
New ferrocene derivatives – ethyl esters of 1-aryl-5-ferrocenyl-1H-pyrazole-3-carboxylic acids were synthesized. The corresponding aldehydes were obtained from acid esters in two …
Number of citations: 27 www.sciencedirect.com
RG Jędrysiak, JW Suwiński - Arkivoc, 2015 - arkat-usa.org
Reactions of 3-methyl-1, 4-dinitro-1H-pyrazole with phenylhydrazine and some C-substituted derivatives were studied. The reactions with arylhydrazines containing electron-…
Number of citations: 4 www.arkat-usa.org
SS de Moura, RI de Ávila, LB Brito, R de Oliveira… - Chemico-biological …, 2017 - Elsevier
Scientific evidences have highlighted 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM021) as a promising anti-inflammatory, analgesic and antinociceptive agent due to its …
Number of citations: 9 www.sciencedirect.com
P Sanjeeva, YN Reddy, K Srinivasulu… - European Journal of …, 2020 - researchgate.net
Novel 1, 5-disubstituted pyrazole and isoxazole derivatives like, aryl 5-(3-(trifluoromethyl) phenyl)-1-(substituted phenyl)-1H-pyrazole-3-carboxylic acid have been synthesized and …
Number of citations: 0 www.researchgate.net
HN Raundal, RP Jadhav, AA Patil, VD Bobade - 2015 - nopr.niscpr.res.in
Novel 1,5-disubstituted pyrazole and isoxazole derivatives like, aryl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid 8a-e, [(aryl)-piperazin-1-yl]-[5-(3-fluoro-4-…
Number of citations: 9 nopr.niscpr.res.in
DR Martins, F Pazini, V de Medeiros Alves… - Chemical and …, 2013 - jstage.jst.go.jp
This study describes the synthetic route and molecular computational docking of LQFM 021, as well as examines its biological effects and toxicity. The docking studies revealed strong …
Number of citations: 26 www.jstage.jst.go.jp
V dos Santos Faiões, LL Leon… - Chemical Biology & …, 2014 - Wiley Online Library
In this research, a series of substituted 5‐(5‐amino‐1‐aryl‐1H‐pyrazol‐4‐yl)‐1H‐tetrazoles were synthesized and evaluated for in vitro antileishmanial activity. Among the derivatives, …
Number of citations: 14 onlinelibrary.wiley.com
JP Colomer, ML Sciú, CL Ramirez… - European Journal of …, 2018 - Wiley Online Library
Several 3‐pyrazolylcarbonyl‐pyrazolo[3,4‐d][1,2,3]triazin‐4‐ones have been prepared from 5‐amino‐1H‐pyrazole‐4‐carbonitriles through a simple sequence. In the first step, …
H Jia, J Yu, X Du, S Cherukupalli, P Zhan… - European Journal of …, 2020 - Elsevier
The capsid assembly is a significant phase for the hepatitis B virus (HBV) lifespan and is an essential target for anti-HBV drug discovery and development. Herein, we used scaffold …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.